REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[N+]=[N-].C1(S(O)(=O)=O)C=CC=CC=1.CCOC(C)=O>CO>[NH2:15][C:13]1[CH:12]=[C:7]([CH:6]=[C:5]([CH2:4][NH2:1])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9]
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Name
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Methyl 3-Azidomethyl-5-nitrobenzoate
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Quantity
|
15.5 g
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Type
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reactant
|
Smiles
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N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
22.14 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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320 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
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-5 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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purged with nitrogen for 15 minutes
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Duration
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15 min
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Type
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ADDITION
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Details
|
Palladium on carbon catalyst (10% Pd/C, 4.0 g) was added
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Type
|
CUSTOM
|
Details
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the shaker bottle was further purged with 7 pressurization-evacuation cycles
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Type
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CUSTOM
|
Details
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the required amount of hydrogen was consumed
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Type
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CUSTOM
|
Details
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The catalyst was removed by filtration through a bed of Celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
yielding a tan oil
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Type
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CUSTOM
|
Details
|
gave a tan solid which
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Type
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FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
washed with EtOAc (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (25.82 g, 80%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1)CN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |